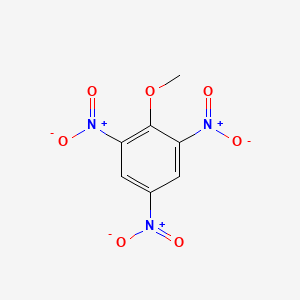

2-Methoxy-1,3,5-trinitrobenzene

Description

Significance in the Study of Highly Nitrated Aromatic Systems

The study of 2-Methoxy-1,3,5-trinitrobenzene is pivotal to understanding the chemistry of highly nitrated aromatic systems. These systems are characterized by the presence of multiple nitro groups on an aromatic ring, which profoundly influences their chemical behavior. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution but, conversely, activates it for nucleophilic aromatic substitution. wikipedia.orgnih.gov

2-Methoxy-1,3,5-trinitrobenzene serves as a key intermediate in the synthesis of other important energetic materials. For instance, it is a precursor to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a remarkably stable explosive, through nucleophilic substitution of the methoxy (B1213986) group. The study of this conversion provides valuable insights into the reaction mechanisms of highly nitrated compounds.

Furthermore, the presence of both nitro and methoxy groups on the same aromatic ring allows for detailed investigations into substituent effects on reaction rates and pathways. This makes 2-Methoxy-1,3,5-trinitrobenzene an important model compound for validating theoretical models of chemical reactivity in complex aromatic systems.

Foundational Concepts in Aromatic Nitro Chemistry Relevant to 2-Methoxy-1,3,5-trinitrobenzene

The chemistry of 2-Methoxy-1,3,5-trinitrobenzene is deeply rooted in the foundational concepts of aromatic nitro chemistry. The three nitro groups (-NO2) are powerful electron-withdrawing groups due to both resonance and inductive effects. This withdrawal of electron density from the benzene (B151609) ring has several key consequences:

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. The nitro groups, particularly those at the ortho and para positions relative to the point of attack, can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density on the aromatic ring makes it less attractive to electrophiles, thus hindering electrophilic aromatic substitution reactions. wikipedia.orgscienceinfo.comcsbsju.edu

Acidity of Ring Protons: The electron-withdrawing nitro groups increase the acidity of the aromatic C-H bonds, although they are still not readily deprotonated under normal conditions.

The methoxy group (-OCH3), in contrast, is an electron-donating group through resonance, while being weakly electron-withdrawing through induction. This creates a "push-pull" electronic environment on the aromatic ring, influencing the regioselectivity and rate of nucleophilic attack. In the case of 2-Methoxy-1,3,5-trinitrobenzene, the methoxy group can be displaced by strong nucleophiles, a reaction of significant synthetic utility. The reaction of 2,4,6-trinitroanisole with nucleophiles like the sulfite ion has been studied to understand the kinetics and equilibria of σ-complex formation. kyoto-u.ac.jp

The study of nucleophilic attack on 2,4,6-trinitroanisole has revealed the formation of two types of σ-complexes, depending on whether the nucleophile attacks the carbon atom bearing the methoxy group (C-1) or an unsubstituted ring carbon (C-3). cdnsciencepub.com The relative stability of these intermediates is influenced by the nature of the attacking nucleophile.

Interactive Data Tables

Below are interactive tables summarizing key data for 2-Methoxy-1,3,5-trinitrobenzene.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H5N3O7 |

| Molar Mass | 243.131 g·mol−1 |

| Appearance | Pale yellow crystals |

| Melting Point | 68 °C (154 °F; 341 K) wikipedia.org |

| Density | 1.61 g/cm³ |

| Solubility | Insoluble in water, soluble in diethyl ether and hot ethanol wikipedia.org |

| Detonation Velocity | 7200 meters per second wikipedia.org |

Spectroscopic Data

| Spectroscopy Type | Key Features |

| ¹H NMR | Spectra available for 2,4,6-Trinitroanisole. spectrabase.com |

| FTIR | Spectra available for 2,4,6-Trinitroanisole. spectrabase.com |

| UV-Vis | Spectra available for 2,4,6-Trinitroanisole. spectrabase.com |

| Raman | Spectra available for 2,4,6-Trinitroanisole. spectrabase.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3,5-trinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O7/c1-17-7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXDVBRYDYFVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TRINITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060551 | |

| Record name | Benzene, 2-methoxy-1,3,5-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitroanisole appears as a crystalline structure. Highly toxic. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |

| Record name | TRINITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 200 mg/L at 15 °C, 1368 mg/L at 50 °C, Very soluble in ethanol, chloroform, benzene; soluble in ether | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-354 | |

| Record name | Trinitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.408 at 20/4 °C | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1383 | |

| Record name | Trinitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.5X10-6 mm Hg at 25 deg (extrapolated from measurements at higher temperatures in the solid phase via Antoine equation) | |

| Details | Kirschke EJ; Vapor pressures of organic explosive compounds by an effusion method. Theses-Dissertations, US Naval Postgraduate School, Monterey, California (1959). Available from, as of Nov 9, 2017: https://calhoun.nps.edu/bitstream/handle/10945/14761/vaporpressuresof00kirs.pdf?sequence=1 | |

| Record name | Trinitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Needles (from dilute methanol), Yellow crystals | |

CAS No. |

606-35-9, 28653-16-9 | |

| Record name | TRINITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028653169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl picryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-methoxy-1,3,5-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N042W5PE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trinitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

67.6 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-354 | |

| Record name | Trinitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 2 Methoxy 1,3,5 Trinitrobenzene and Its Structural Analogues

Established Synthetic Pathways for 2-Methoxy-1,3,5-trinitrobenzene

The primary methods for synthesizing 2-methoxy-1,3,5-trinitrobenzene involve direct nitration of suitable precursors and alkoxylation of a pre-nitrated aromatic ring.

Nitration Protocols and Reaction Conditions

The introduction of nitro groups onto an aromatic ring is a fundamental step in the synthesis of many energetic materials. In the context of 2-methoxy-1,3,5-trinitrobenzene, the nitration of precursors like 3,5-dichloroanisole (B44140) is a key process. scielo.br The methoxy (B1213986) group in 3,5-dichloroanisole acts as an activating group, facilitating electrophilic aromatic substitution. scielo.brresearchgate.net This allows for nitration under relatively mild conditions, achieving high yields of 3,5-dichloro-2,4,6-trinitroanisole. scielo.br The reaction can proceed efficiently at temperatures around 100-125°C with only a small excess of nitric acid, avoiding the need for stronger nitrating agents like oleum (B3057394). scielo.brresearchgate.net

In contrast, the nitration of less activated precursors, such as 1,3,5-trichlorobenzene, to produce the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) requires much harsher conditions. scielo.br This typically involves using a significant excess of 90-95% nitric acid and 25-30% oleum at temperatures up to 150°C for several hours. scielo.br

The nitration of 1,3,5-trimethoxybenzene (B48636) has also been investigated as a potential route. researchgate.net However, this reaction is often plagued by side reactions, including oxidation and coupling, which can lead to modest yields of the desired 1,3,5-trimethoxy-2,4,6-trinitrobenzene. researchgate.net The use of dinitrogen pentoxide (N₂O₅) in organic solvents has been explored to mitigate these side reactions, with the highest yields (around 45% after recrystallization) achieved when a controlled amount of sulfuric acid is present. researchgate.net

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

| 3,5-Dichloroanisole | Nitric Acid | 100-125 | High | scielo.brresearchgate.net |

| 1,3,5-Trichlorobenzene | Nitric Acid/Oleum | 150 | 91 | scielo.br |

| 1,3,5-Trimethoxybenzene | N₂O₅/Sulfuric Acid | - | 45 | researchgate.net |

Alkoxylation Strategies and Derivatives

Alkoxylation offers an alternative synthetic route, particularly for preparing methoxy-substituted trinitrobenzene derivatives from a pre-existing trinitrated core. A common precursor for this strategy is 1,3,5-trinitrobenzene (B165232). wikipedia.org The reaction of 1,3,5-trinitrobenzene with sodium methoxide (B1231860) in absolute methyl alcohol leads to the formation of 3,5-dinitroanisole. orgsyn.org This nucleophilic aromatic substitution reaction proceeds by the displacement of a nitro group by the methoxide ion. The process typically involves boiling the reactants for a short period, followed by distillation to remove excess alcohol and recrystallization to purify the product. orgsyn.org Yields for this method are reported to be in the range of 63–77%. orgsyn.org

Derivatization from Precursors and Related Compounds

The synthesis of 2-methoxy-1,3,5-trinitrobenzene and its analogs can also be achieved through the chemical modification of other nitroaromatic compounds.

Approaches from Trinitrobenzene and Halogenated Nitroarenes

As mentioned, 1,3,5-trinitrobenzene serves as a direct precursor for methoxy-substituted derivatives through alkoxylation. orgsyn.org Another important class of precursors are halogenated nitroarenes. For instance, 3,5-dichloro-2,4,6-trinitroanisole, synthesized from the nitration of 3,5-dichloroanisole, is a key intermediate. scielo.br This compound can undergo further reactions, such as ammonolysis, where the chlorine and methoxy groups are displaced by ammonia (B1221849) to produce compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). scielo.brresearchgate.net The reactivity of 3,5-dichloro-2,4,6-trinitroanisole in such displacement reactions is noted to be several times faster than that of 1,3,5-trichloro-2,4,6-trinitrobenzene. researchgate.net

The synthesis of 1,3,5-trinitrobenzene itself can be achieved through the decarboxylation of 2,4,6-trinitrobenzoic acid. wikipedia.orgorgsyn.orgnih.gov This precursor is often obtained by the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT). nih.govquora.com

Synthesis of Related Methoxy-Substituted Trinitrobenzene Derivatives

The synthesis of various methoxy-substituted trinitrobenzene derivatives has been explored. For example, 1,3,5-trimethoxy-2,4,6-trinitrobenzene can be synthesized by the methylation of 1,3,5-trihydroxy-2,4,6-trinitrobenzene. researchgate.net This trimethoxy derivative can then be used in subsequent reactions, such as amination, to produce other valuable compounds. researchgate.netosti.gov

The synthesis of other methoxy-substituted nitroaromatics often follows similar principles of nitration and alkoxylation. For example, the synthesis of 2-methoxymethyl-1,4-benzenediamine derivatives can involve the reaction of 4-nitro-2-methoxymethyl-chlorobenzene with an amine, followed by reduction of the nitro group. google.com Research has also been conducted on the synthesis of a variety of methoxy-substituted benzophenanthridinone derivatives, which involves multi-step pathways including nucleophilic substitution and cyclization reactions. nih.gov

| Product | Starting Material | Key Reaction | Reference |

| 3,5-Dinitroanisole | 1,3,5-Trinitrobenzene | Alkoxylation | orgsyn.org |

| 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | 1,3,5-Trihydroxy-2,4,6-trinitrobenzene | Methylation | researchgate.net |

| 3,5-Dichloro-2,4,6-trinitroanisole | 3,5-Dichloroanisole | Nitration | scielo.br |

Green Chemistry Approaches in 2-Methoxy-1,3,5-trinitrobenzene Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govuniroma1.it While specific green chemistry approaches for the synthesis of 2-methoxy-1,3,5-trinitrobenzene are not extensively documented, the broader field of nitroaromatic synthesis is seeing the application of these principles.

Key green chemistry strategies that could be applied include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for harsh reagents and conditions. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and reduced energy consumption. mdpi.comchemijournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

For instance, the development of solvent-free synthesis methods and the use of recyclable catalysts are active areas of research in organic synthesis that could be adapted for the production of nitroaromatic compounds. mdpi.com The goal is to develop synthetic pathways that are not only efficient but also environmentally benign. uniroma1.it

Reaction Mechanisms and Reactivity Studies of 2 Methoxy 1,3,5 Trinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

2-Methoxy-1,3,5-trinitrobenzene, also known as 2,4,6-trinitroanisole (TNA), is a highly electron-deficient aromatic system, making it an excellent substrate for studies of nucleophilic aromatic substitution (SNAr). The presence of three powerful electron-withdrawing nitro groups facilitates the attack of nucleophiles on the benzene (B151609) ring, leading to the formation of key intermediates and substitution products.

A central feature of the SNAr mechanism involving highly activated arenes is the formation of a stable anionic intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.org These adducts are formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org In the case of 2-methoxy-1,3,5-trinitrobenzene, the reaction with a nucleophile (Nu⁻) results in the formation of a σ-adduct where the negative charge is delocalized across the ring and the nitro groups. wikipedia.org Early work by Jackson, Gazzolo, and Meisenheimer involved reacting trinitroanisole with sodium methoxide (B1231860), which produced a stable, isolable, red-colored salt, providing foundational evidence for these intermediates. wikipedia.org

The formation of Meisenheimer adducts from 2-methoxy-1,3,5-trinitrobenzene and various nucleophiles has been extensively studied using kinetic and equilibrium techniques, such as stopped-flow spectrophotometry. acs.orggoogle.com These studies measure the rates of both the forward reaction (adduct formation) and the reverse reaction (adduct decomposition), allowing for the determination of equilibrium constants that quantify the adduct's thermodynamic stability.

For instance, the reaction of TNA with phenoxide ions has been investigated to understand the dynamics of adduct formation. acs.orggoogle.com Kinetic and equilibrium data have also been reported for the reactions of structurally similar hexanitro compounds with aliphatic amines in dimethyl sulphoxide (DMSO), providing insights into the formation of σ-adducts. rsc.orgrsc.org These studies often reveal that the initial attack of the nucleophile can be followed by subsequent, sometimes rate-limiting, steps such as proton transfer. acs.orgcapes.gov.br

Below is a table summarizing representative kinetic and equilibrium data for σ-adduct formation in related systems.

| Substrate | Nucleophile | Solvent | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | K₁ (M⁻¹) |

| 2,2′,4,4′,6,6′-Hexanitrostilbene | n-Butylamine | DMSO | 1.8 x 10⁵ | 2.5 x 10³ | 72 |

| 2,2′,4,4′,6,6′-Hexanitrostilbene | Piperidine | DMSO | 1.1 x 10⁷ | 3.0 x 10³ | 3.7 x 10³ |

| 2,2′,4,4′,6,6′-Hexanitrobibenzyl | n-Butylamine | DMSO | 1.3 x 10⁴ | 1.6 x 10² | 81 |

| 2,2′,4,4′,6,6′-Hexanitrobibenzyl | Piperidine | DMSO | 1.1 x 10⁵ | 1.4 x 10² | 7.9 x 10² |

This table presents data for structurally related hexanitro-aromatic compounds reacting with amines in DMSO to illustrate typical magnitudes of kinetic and equilibrium constants in such systems. rsc.orgrsc.org The values demonstrate the rapid and reversible nature of σ-adduct formation.

The stability of the Meisenheimer adduct formed with 2-methoxy-1,3,5-trinitrobenzene is highly dependent on the structure and properties of the attacking nucleophile. Studies comparing different classes of nucleophiles, such as primary and secondary amines, have shown significant differences in reactivity and adduct stability. rsc.orgrsc.org

| Nucleophile | pKa (Conjugate Acid) | Comments on Adduct Stability/Reactivity |

| n-Butylamine (Primary) | 10.6 | Forms thermodynamically preferred 1(1')-adducts via isomerization. rsc.orgrsc.org |

| Benzylamine (Primary) | 9.3 | Similar reactivity pattern to n-butylamine. rsc.orgrsc.org |

| Piperidine (Secondary) | 11.1 | High reactivity, but steric hindrance prevents the formation of some adducts observed with primary amines. rsc.org |

| Pyrrolidine (Secondary) | 11.3 | Exhibits high reactivity similar to piperidine. rsc.org |

| Anilines | 3.5 - 5.3 | The reaction kinetics are sensitive to substituents on the aniline (B41778) ring. researchgate.net |

This table provides a comparative overview of how the structure of various amine nucleophiles influences the outcome and stability of σ-adduct formation with electron-deficient nitroaromatics. rsc.orgrsc.orgresearchgate.net

The dynamics of Meisenheimer adduct formation and stability are profoundly influenced by the reaction medium. Solvents play a critical role, particularly in their ability to solvate the charged species involved in the reaction. Dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are particularly effective at stabilizing the anionic σ-adducts, thereby favoring their formation. rsc.orgrsc.orgacs.org Studies in DMSO/water mixtures show that the solvent composition can significantly alter reaction rates and equilibria, often due to changes in the solvation of the nucleophile and the adduct. google.com In some systems, the solvent can directly participate in the reaction mechanism, for instance, by mediating proton transfer steps. acs.org

Metal cations can also play a significant role in the stability of Meisenheimer adducts. In many preparations, the adducts are isolated as stable salts with alkali metal cations like Na⁺ or K⁺. wikipedia.orgnih.gov These cations can stabilize the negative charge of the anionic complex through electrostatic interactions, effectively forming an ion pair. researchgate.net The formation of a spirocyclic Meisenheimer complex, which has enhanced stability, is also often achieved via its sodium salt. nih.gov This stabilization by cations can shift the equilibrium towards the adduct, increasing its observed concentration and persistence in solution.

To provide a quantitative measure of the reactivity of electrophiles, the Mayr electrophilicity scale is often employed. lmu.de This scale is based on the linear free-energy relationship:

log k (20 °C) = sN(N + E)

where k is the second-order rate constant, E is the electrophilicity parameter of the electrophile, N is the nucleophilicity parameter of the nucleophile, and sN is a nucleophile-specific sensitivity parameter. researchgate.net

Formation and Characterization of Meisenheimer σ-Adducts

Reduction Chemistry of 2-Methoxy-1,3,5-trinitrobenzene

The three nitro groups on the 2-methoxy-1,3,5-trinitrobenzene ring are susceptible to reduction. This process typically involves the conversion of the nitro (–NO₂) groups into amino (–NH₂) groups. The reduction can proceed stepwise, potentially forming nitroso (–NO) and hydroxylamino (–NHOH) intermediates before reaching the final amine product. nih.gov These reduced intermediates are often the reactive species in further chemical or biological transformations. nih.gov

The reduction of nitroaromatics can be achieved using various chemical and electrochemical methods. Common laboratory reagents for this transformation include metals in acidic media, such as iron in acetic acid, which is effective for reducing dinitroanisole. wikipedia.org Another standard method is catalytic hydrogenation, using hydrogen gas with a palladium catalyst (H₂/Pd). The electrocatalytic reduction of the closely related compound 2,4,6-trinitrotoluene (B92697) (TNT) has also been studied, highlighting the stepwise reduction of the nitro groups on the electron-deficient ring. rsc.org These studies suggest that the reduction of TNA would likely proceed in a similar fashion, ultimately leading to the formation of 2-methoxybenzene-1,3,5-triamine.

Electrochemical Reduction Pathways and Intermediates

The electrochemical reduction of 2-methoxy-1,3,5-trinitrobenzene is a complex process involving multiple electron-transfer steps and the formation of various reactive intermediates. Studies on analogous nitroaromatic compounds provide significant insight into these pathways.

Generation and Reactivity of Radical Anions and Dimer Complexes

The initial step in the electrochemical reduction of nitroaromatic compounds like 2-methoxy-1,3,5-trinitrobenzene is typically a one-electron transfer to form a radical anion. In studies of closely related 2,5-dimethoxy nitrobenzene (B124822) derivatives, cyclic voltammetry has shown a well-defined reversible couple, indicating the generation of a relatively stable nitro radical anion. uchile.cluchile.cl This stability is more pronounced in mixed aqueous-organic media and at alkaline pH. uchile.cl Although stable on the timescale of cyclic voltammetry, these radical anions are inherently reactive and can undergo further chemical reactions. uchile.cluchile.cl

One of the key subsequent reactions for the radical anion of trinitroaromatic compounds is dimerization. In the case of 1,3,5-trinitrobenzene (B165232), electrochemical reduction leads to the formation of a π-dimer intermediate, which then collapses to a more stable σ-bonded dimer, specifically 1,1'-dihydrobis(2,4,6-trinitrocyclohexadienyl). uab.cat This dimerization of two radical anions is a common outcome in the electrochemistry of delocalized π systems. uab.cat It is therefore highly probable that the radical anion of 2-methoxy-1,3,5-trinitrobenzene undergoes a similar dimerization process, forming both π-complexes and subsequently σ-bonded dimer species. The presence of the methoxy (B1213986) group may influence the stability and reaction rates of these dimeric complexes.

| Intermediate Species | Method of Generation | Subsequent Reactivity | Reference |

| Nitro Radical Anion | One-electron electrochemical reduction | Dimerization, further reduction | uchile.cluchile.cl |

| π-Dimer Complex | Dimerization of radical anions | Collapse to σ-bonded dimer | uab.cat |

| σ-Bonded Dimer | Isomerization of π-dimer complex | Further reduction or decomposition | uab.cat |

Electrocatalysis in Nitroaromatic Transformations

Electrocatalysis can significantly enhance the rate and selectivity of the electrochemical reduction of nitroaromatic compounds. While specific studies on the electrocatalysis of 2-methoxy-1,3,5-trinitrobenzene are not prevalent, the principles can be inferred from related systems. The goal of electrocatalysis in this context is often to facilitate the multi-electron reduction of the nitro groups to amino groups, while minimizing side reactions.

The process typically involves the use of a modified electrode surface or a homogeneous catalyst that can mediate the electron transfer to the substrate. For instance, the electrocatalytic reduction of CO2 using ruthenium and rhenium complexes has demonstrated how metal centers can be tailored to facilitate specific transformations. nih.gov In the context of nitroaromatic compounds, electrocatalysis can influence the reduction pathway, potentially favoring the direct reduction to amines over the formation of dimeric products. The choice of catalyst material and reaction conditions, such as pH and solvent, would be critical in directing the transformation of 2-methoxy-1,3,5-trinitrobenzene towards desired products like its corresponding amino derivatives.

Catalytic Hydrogenation to Amino-Substituted Derivatives

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. This transformation is of significant industrial importance.

Mechanistic Insights into Hydrogenation Selectivity

The selective hydrogenation of the three nitro groups in 2-methoxy-1,3,5-trinitrobenzene to amino groups presents a challenge in controlling the reaction to obtain the desired degree of reduction. Studies on the hydrogenation of trinitrobenzene homologues, such as 2,4,6-trinitrotoluene, over palladium catalysts have shown that the selectivity is influenced by the electronic properties of the substituents on the aromatic ring. nih.govresearchgate.net

The presence of electron-donating groups, like the methoxy group in 2-methoxy-1,3,5-trinitrobenzene, can affect the electron density of the aromatic ring and the nitro groups. This, in turn, influences the adsorption of the molecule onto the catalyst surface and the subsequent hydrogenation steps. In the hydrogenation of methyl-substituted trinitrobenzenes, the electron-donating methyl groups were found to decrease the positive charge on the carbon atoms attached to the amino groups in the final product, which in turn reduces the likelihood of side reactions like polycondensation. nih.gov A similar effect can be anticipated for the methoxy group, potentially leading to higher selectivity for the triamino derivative under optimized reaction conditions. The choice of catalyst, such as palladium on a carbon support (Pd/C), and reaction parameters like hydrogen pressure and temperature are crucial for achieving high yields and selectivity. nih.govresearchgate.net

Hydrolysis of Aminated Products to Phloroglucinol (B13840) Derivatives

The triamino derivative of 2-methoxy-1,3,5-trinitrobenzene, namely 2-methoxy-1,3,5-triaminobenzene, can be hydrolyzed to produce a phloroglucinol derivative. The hydrolysis of triaminobenzene and its homologues is a known route to phloroglucinols. nih.govresearchgate.netwikipedia.org

The process involves the treatment of the triamino compound, often as a mineral acid salt, with water at elevated temperatures. nih.govresearchgate.netorgsyn.org The amino groups are substituted by hydroxyl groups, leading to the formation of the corresponding polyphenol. For instance, the hydrolysis of 2,4,6-triaminotoluene (B1203909) has been shown to yield 2-methylphloroglucinol. nih.govresearchgate.net Following this analogy, the hydrolysis of 2-methoxy-1,3,5-triaminobenzene would be expected to yield 2-methoxyphloroglucinol. The efficiency of this hydrolysis can be influenced by factors such as the concentration of the acid and the reaction time. nih.gov

| Starting Material | Reaction | Product | Key Conditions | Reference |

| 2,4,6-Triaminotoluene | Hydrolysis | 2-Methylphloroglucinol | Reflux in aqueous acid | nih.govresearchgate.net |

| 2,4,6-Triaminoxylene | Hydrolysis | 2,4-Dimethylphloroglucinol | Reflux in aqueous acid | nih.govresearchgate.net |

| 2,4,6-Triaminomesitylene | Hydrolysis | 2,4,6-Trimethylphloroglucinol | Reflux in aqueous acid | nih.govresearchgate.net |

| 2-Methoxy-1,3,5-triaminobenzene | Hydrolysis (Predicted) | 2-Methoxyphloroglucinol | Aqueous acid, heat | nih.govwikipedia.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methoxy 1,3,5 Trinitrobenzene

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Anionic Species Detection

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of 2-methoxy-1,3,5-trinitrobenzene. The spectra are characterized by distinct bands corresponding to the vibrational modes of its functional groups.

Key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) groups, which are typically observed in the regions of 1340-1350 cm⁻¹ and 1540-1550 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) group are also prominent. The formation of anionic species, such as Meisenheimer complexes, which occurs when the compound is subjected to nucleophilic attack, can be readily detected by significant shifts in these vibrational frequencies. These shifts arise from the change in electron density distribution within the aromatic ring upon complexation. For instance, the formation of a Meisenheimer complex between 2,4-dinitroanisole and a modifier has been confirmed by the appearance of new bands in the Surface-Enhanced Raman Scattering (SERS) spectrum, indicating the formation of new chemical bonds and a change in the molecular symmetry.

Table 1: Key Vibrational Modes of Nitroaromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1355 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-O-C Asymmetric Stretch | 1230 - 1275 |

| C-O-C Symmetric Stretch | 1020 - 1075 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural elucidation of 2-methoxy-1,3,5-trinitrobenzene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-methoxy-1,3,5-trinitrobenzene is characterized by a singlet for the methoxy (–OCH₃) protons and a singlet for the two equivalent aromatic protons. The strong electron-withdrawing nature of the three nitro groups significantly deshields the aromatic protons, causing their resonance to appear at a downfield chemical shift.

The ¹³C NMR spectrum provides further structural detail, with distinct signals for the methoxy carbon, the aromatic carbons bearing the nitro groups, the aromatic carbons bearing hydrogen atoms, and the aromatic carbon attached to the methoxy group. For the related compound 2,4-dinitroanisole, the ¹³C NMR chemical shifts in CDCl₃ have been reported as follows: 157.3, 140.2 (br), 138.8 (br), 129.1, 121.9, 113.6 (d, 5Hz), and 57.5 ppm. dtic.mil

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Dinitroanisole Derivative in CDCl₃ dtic.mil

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.77 | d |

| ¹H | 8.46 | dd |

| ¹H | 7.23 | d |

| ¹H | 4.10 | d |

| ¹³C | 157.3 | s |

| ¹³C | 140.2 | br |

| ¹³C | 138.8 | br |

| ¹³C | 129.1 | s |

| ¹³C | 121.9 | s |

| ¹³C | 113.6 | d |

| ¹³C | 57.5 | s |

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals, especially in more complex derivatives or in studies of reaction mechanisms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For 2-methoxy-1,3,5-trinitrobenzene itself, the simplicity of the ¹H spectrum would not necessitate a COSY experiment. However, for substituted analogs, it would be crucial for identifying neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, confirming the assignments of protonated carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the 2-methoxy-1,3,5-trinitrobenzene molecule. The presence of the nitro groups and the aromatic ring gives rise to characteristic absorption bands.

The spectrum typically shows absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro groups. The formation of charge-transfer (CT) complexes with electron-donating molecules leads to the appearance of new, often intensely colored, absorption bands at longer wavelengths. researchgate.net The position and intensity of these CT bands are dependent on the nature of the donor molecule and the solvent polarity. arastirmax.com For instance, the interaction of 2,4,6-trinitrophenol (picric acid), a structurally similar compound, with p-nitroaniline results in absorption bands between 440 and 450 nm, indicative of a π-π* charge-transfer interaction. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of 2-methoxy-1,3,5-trinitrobenzene and for elucidating its fragmentation pathways upon ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound.

Electron ionization (EI) is a common method used for the analysis of such compounds. The fragmentation pattern provides valuable structural information. For trinitroaromatic compounds, dominant fragmentation pathways often include the loss of a nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of the methoxy group (•OCH₃) or formaldehyde (CH₂O) from the molecular ion. A study on the fragmentation of 2,4,6-trinitroaromatic compounds revealed that common fragmentation pathways include the loss of OH• due to an ortho effect and the loss of NO•.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Chemistry Applied to 2 Methoxy 1,3,5 Trinitrobenzene Systems

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful tools for investigating the intrinsic properties of 2-Methoxy-1,3,5-trinitrobenzene at the molecular level. These calculations provide a foundation for understanding its chemical behavior.

Electronic Structure and Reactivity Predictions

The electronic structure of 2-Methoxy-1,3,5-trinitrobenzene has been investigated using DFT methods to predict its stability and reactivity. Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular structure with physical properties, have utilized geometry optimization of the molecule at the B3LYP/6-31G(d) level of theory. researchgate.net Such calculations are fundamental in determining the equilibrium geometry and electronic distribution within the molecule.

The presence of three strong electron-withdrawing nitro groups (NO₂) and an electron-donating methoxy (B1213986) group (OCH₃) on the benzene (B151609) ring creates a complex electronic environment. This substitution pattern significantly influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The calculated electronic properties are crucial for predicting parameters like impact sensitivity, a key characteristic for energetic materials. researchgate.net

Spectroscopic Property Simulations (Vibrational, NMR, UV-Vis)

While specific simulated spectroscopic data for 2-Methoxy-1,3,5-trinitrobenzene is not extensively available in dedicated studies, the computational methods employed for similar nitroaromatic compounds are directly applicable. For instance, DFT calculations are routinely used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to assign vibrational modes. For related molecules like 1,3,5-trinitrobenzene (B165232) (TNB), detailed vibrational analyses have been performed using MP2 level theory, providing a basis for understanding the contributions of the nitro groups and the benzene ring to the vibrational modes.

Similarly, NMR chemical shifts can be predicted with high accuracy using DFT methods, which would aid in the structural elucidation and characterization of 2-Methoxy-1,3,5-trinitrobenzene and its derivatives. UV-Vis spectra simulations, typically performed using Time-Dependent DFT (TD-DFT), would provide insights into the electronic transitions and the absorption properties of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potentials

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the reactivity of 2-Methoxy-1,3,5-trinitrobenzene. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For nitroaromatic compounds, the LUMO is typically localized on the nitro groups and the aromatic ring, making them susceptible to nucleophilic attack.

The electrostatic potential (ESP) on the molecular surface is another key descriptor of reactivity. Studies on energetic materials have demonstrated a correlation between the ESP and impact sensitivity. researchgate.net For 2-Methoxy-1,3,5-trinitrobenzene, the ESP has been calculated and used in QSPR models to predict its properties. researchgate.net These calculations reveal regions of positive potential, often associated with the carbon atoms of the aromatic ring and the nitrogen atoms of the nitro groups, which are prone to attack by nucleophiles. Conversely, negative potential is typically found around the oxygen atoms of the nitro and methoxy groups.

A book on the properties of energetic materials provides an example of a calculation for the electrostatic spark energy (EES) of 2-Methoxy-1,3,5-trinitrobenzene, further indicating the application of electrostatic potential analysis to this molecule. dokumen.pubat.uaasau.ru

Molecular Dynamics Simulations of 2-Methoxy-1,3,5-trinitrobenzene Interactions

There is a lack of specific molecular dynamics (MD) simulation studies focusing solely on 2-Methoxy-1,3,5-trinitrobenzene in the publicly available literature. However, extensive MD simulations have been performed on closely related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.govresearchgate.netnih.govdtic.mil These studies develop force fields based on quantum chemistry calculations to simulate the behavior of the molecules in the crystalline state under various conditions of pressure and temperature. nih.govresearchgate.net

The methodologies from these studies on substituted trinitrobenzene derivatives could be readily applied to 2-Methoxy-1,3,5-trinitrobenzene to investigate its bulk properties, such as crystal structure, density, and mechanical response. Such simulations would be invaluable for understanding the intermolecular interactions that govern the solid-state behavior of this energetic material.

Reaction Pathway Modeling and Kinetic Rate Constant Predictions

The reactivity of 2-Methoxy-1,3,5-trinitrobenzene is a key area of interest, particularly its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorination of 2-Methoxy-1,3,5-trinitrobenzene serves as a representative example of an SNAr reaction. mdpi.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group, in this case, the methoxy group.

Computational modeling of the reaction pathway can elucidate the mechanism, identify transition states, and calculate activation energies. For SNAr reactions, a stepwise addition-elimination mechanism is common, involving the formation of a Meisenheimer complex as an intermediate. mdpi.com DFT calculations can be used to model the potential energy surface of the reaction, providing insights into the stability of intermediates and the heights of energy barriers, which in turn determine the reaction kinetics. mdpi.com

While specific kinetic rate constant predictions for 2-Methoxy-1,3,5-trinitrobenzene are not readily found, QSPR studies have been used to correlate molecular descriptors with the kinetic chain-transfer constants for this molecule in polymerization reactions. acs.org This suggests that computational approaches can be employed to predict its reactivity in various chemical processes.

Supramolecular Chemistry and Molecular Recognition of 2 Methoxy 1,3,5 Trinitrobenzene

Charge-Transfer Complex Formation with Electron Donors

2-Methoxy-1,3,5-trinitrobenzene is a potent electron acceptor and readily forms charge-transfer (CT) complexes with a variety of electron-donating molecules. These complexes are formed through weak, non-covalent interactions where a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

The interaction between the electron-deficient π-system of 2-Methoxy-1,3,5-trinitrobenzene and an electron-rich donor molecule is the primary driving force for complex formation. These donor-acceptor interactions, often referred to as π-π stacking, are fundamental to the assembly of these supramolecular structures. researchgate.net The resulting products are known as charge-transfer adducts or complexes. orgsyn.orgchemrxiv.orgnih.gov

Studies have shown that the stoichiometry of these complexes is most commonly 1:1, meaning one molecule of the donor interacts with one molecule of the acceptor. researchgate.netejournal.by This 1:1 ratio has been confirmed through various methods, including spectrophotometric titrations. researchgate.netbas.bg The stability and formation of these adducts are influenced by the electronic properties of both the donor and the acceptor, as well as the solvent used. bas.bg

Table 1: Stoichiometry of 2-Methoxy-1,3,5-trinitrobenzene Charge-Transfer Complexes

| Donor Compound | Acceptor Compound | Stoichiometry (Donor:Acceptor) | Method of Determination |

| p-Nitroaniline | Picric Acid (analogue) | 1:1 | Spectrophotometry researchgate.net |

| Triamterene | 2,4,6-Trinitrophenol (analogue) | 1:1 | Microanalytical and Theoretical Analyses ejournal.by |

| Quinine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | 1:1 | Job's Method, Benesi-Hildebrand Equation mdpi.com |

| p-Nitroaniline | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | 1:1 | Spectrophotometry bas.bg |

Note: Data for analogous compounds like picric acid and 2,4,6-trinitrophenol are included to illustrate the common 1:1 stoichiometry in related nitroaromatic acceptor systems.

The formation of a charge-transfer complex is accompanied by distinct spectroscopic changes, most notably the appearance of a new, broad absorption band in the UV-visible spectrum. researchgate.netbas.bg This band is not present in the spectra of the individual donor or acceptor molecules and is characteristic of the charge-transfer transition. bas.bg

For instance, the interaction between p-nitroaniline and picric acid (a close analogue of trinitroanisole) results in new absorption bands in the 440-450 nm range, depending on the solvent. researchgate.net Similarly, complexes with the strong acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and various donors show new CT bands. bas.bgtubitak.gov.tr The energy of this transition is directly related to the difference between the ionization potential of the donor and the electron affinity of the acceptor. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying these complexes. The formation of a CT complex causes changes in the chemical shifts of the protons on both the donor and acceptor molecules, providing information about the association constant and the structure of the complex in solution. rsc.org

Table 2: Spectroscopic Data for Charge-Transfer Complexes

| Donor | Acceptor | Solvent | λmax (nm) of CT Band | Spectroscopic Technique |

| p-Nitroaniline | Picric Acid | Methanol | 450 | UV-Vis researchgate.net |

| p-Nitroaniline | Picric Acid | Ethanol | 445 | UV-Vis researchgate.net |

| p-Nitroaniline | Picric Acid | Acetone | 440 | UV-Vis researchgate.net |

| Quinine | DDQ | Not Specified | 480 | UV-Vis mdpi.com |

| Methoxy-substituted benzenes | 1,3,5-Trinitrobenzene (B165232) | Not Specified | Varies | NMR rsc.org |

The stability of charge-transfer complexes can be quantified by determining their thermodynamic and kinetic parameters. The association constant (KCT), also known as the formation constant, is a measure of the strength of the donor-acceptor interaction. researchgate.netmdpi.com Higher KCT values indicate a more stable complex.

These parameters are often determined from spectroscopic data using equations like the Benesi-Hildebrand equation. bas.bgmdpi.com From the temperature dependence of the association constant, other thermodynamic parameters such as the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated. These values provide insight into the spontaneity and driving forces of the complexation process. researchgate.net For example, studies on the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole, have been used to determine its kinetic and thermodynamic stability parameters, such as the critical temperature of thermal explosion. nih.gov

Table 3: Thermodynamic Parameters for Analogous Charge-Transfer Complexes

| Complex System | Parameter | Value | Reference |

| Picric Acid - p-Nitroaniline | Standard Free Energy (ΔG°) | Calculated | researchgate.net |

| Quinine - DDQ | Ionization Potential (IP) | 8.91 eV | mdpi.com |

| Quinine - DDQ | Energy of CT Complex (ECT) | 2.56 eV | mdpi.com |

| Quinine - TCNQ | Ionization Potential (IP) | 7.57 eV | mdpi.com |

| Quinine - TCNQ | Energy of CT Complex (ECT) | 1.47 eV | mdpi.com |

Non-Covalent Interactions in Crystalline Architectures

In the solid state, the crystal packing of 2-Methoxy-1,3,5-trinitrobenzene and its derivatives is dictated by a variety of non-covalent interactions. dntb.gov.ua While π-π stacking interactions are significant, other weak forces such as C-H···O hydrogen bonds also play a crucial role in the formation and stabilization of the crystal lattice. researchgate.netnih.gov

In the crystal structure of the related 1,2,3-Trimethoxy-4,5,6-trinitrobenzene, weak C-H···O interactions are observed, where methoxy (B1213986) groups point towards nitro groups of neighboring molecules. nih.gov The insertion of nitro groups into a benzene (B151609) ring generally promotes the formation of C-H···O bonds and stacking interactions. researchgate.net These directional interactions, along with π-π stacking, guide the self-assembly of the molecules into well-defined three-dimensional architectures. mdpi.com The interplay of these various non-covalent forces is a key aspect of crystal engineering. mdpi.com

Crystal Engineering and Polymorphism Studies of 2-Methoxy-1,3,5-trinitrobenzene and its Co-Crystals

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. osti.govnih.gov For 2-Methoxy-1,3,5-trinitrobenzene, this involves forming co-crystals, which are multicomponent crystals held together by non-covalent interactions. osti.gov By selecting appropriate co-former molecules (donors), it is possible to create novel crystalline materials with tailored properties. osti.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is another important consideration. researchgate.netnsc.rumdpi.com Different polymorphs of a substance can have different physical properties. While specific polymorphism studies on 2-Methoxy-1,3,5-trinitrobenzene are not extensively detailed in the provided context, the study of polymorphism is crucial for nitroaromatic compounds. For example, 1,3,5-trinitrobenzene is known to exhibit polymorphism that can be induced by additives. researchgate.net The formation of different polymorphs is often related to variations in conformational flexibility and the network of hydrogen bonds within the crystal structure. mdpi.com

Advanced Analytical Methodologies for Research Pertaining to 2 Methoxy 1,3,5 Trinitrobenzene

Chromatographic Method Development (GC-MS, HPLC) for Trace Analysis in Research Samples

The trace analysis of 2-Methoxy-1,3,5-trinitrobenzene in complex research samples is predominantly accomplished through the development of robust chromatographic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques offer the high resolution and sensitivity required to detect and quantify minute concentrations of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-Methoxy-1,3,5-trinitrobenzene. The methodology involves separating the compound from the sample matrix in a gas chromatograph followed by detection and identification using a mass spectrometer. For nitroaromatic compounds, successful GC analysis often requires careful optimization of injection techniques and column selection to prevent thermal degradation. oup.com Wide-bore capillary columns are often preferred as they permit direct injection of the sample, minimizing analyte loss that can occur in splitless injection systems. oup.com The choice of the stationary phase is critical for achieving adequate separation from other nitroaromatics. Electron capture detectors (ECD) are highly sensitive to electronegative compounds like nitroaromatics and are often used, though MS provides greater specificity. epa.gov Method development for similar nitroaromatic compounds often involves optimizing parameters such as injector temperature, carrier gas flow rate, and the temperature program of the GC oven to ensure efficient separation without causing the thermal decomposition of the analytes. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of thermally labile or non-volatile nitroaromatic compounds. epa.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analytes. A C18 column is frequently employed, providing excellent separation capabilities for a wide range of nitroaromatics. osti.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govosti.gov UV detection is standard, with the wavelength set to a maximum absorbance for the nitroaromatic compounds, often around 234 nm or 254 nm. researchgate.net For trace analysis, pre-concentration of the sample using solid-phase extraction (SPE) is a common practice, which significantly lowers the method detection limits. oup.comepa.gov The development of HPLC methods focuses on achieving baseline separation of the target analyte from potential interferences and byproducts. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Nitroaromatic Analysis

| Parameter | GC-MS | HPLC |

|---|---|---|

| Column | Wide-bore capillary (e.g., DB-5) epa.gov | Reversed-phase C18 (e.g., 4.6x250 mm, 5 µm) osti.gov |

| Injection | Direct or Splitless oup.com | 5-20 µL loop injection osti.govscispace.com |

| Mobile Phase | - | Acetonitrile/Water or Methanol/Water mixtures epa.govosti.gov |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) epa.gov | UV-Vis Diode Array Detector (DAD) osti.gov |

| Detection Wavelength | - | ~230-254 nm researchgate.net |

| Sample Prep | Liquid-liquid extraction, Solid-Phase Extraction (SPE) researchgate.net | Solid-Phase Extraction (SPE), direct injection epa.gov |

Spectroelectrochemical Techniques for In-Situ Reaction Monitoring

Spectroelectrochemical techniques provide a powerful means to monitor the reactions of 2-Methoxy-1,3,5-trinitrobenzene in real-time. By combining the molecular specificity of spectroscopy (e.g., UV-Vis, Raman, or IR) with the electrochemical control of reaction initiation and rate, researchers can gain deep mechanistic insights. mt.com These methods allow for the in-situ observation of transient intermediates and final products as the electrochemical reduction or oxidation of the nitroaromatic compound proceeds.

The electrochemical reduction of nitroaromatic compounds on electrode surfaces is a well-studied process. For a compound like 2-Methoxy-1,3,5-trinitrobenzene, this typically involves the stepwise reduction of the nitro groups. Using an optically transparent electrode within a spectrometer, one can simultaneously record cyclic voltammograms and spectral changes. This allows for the direct correlation of electrochemical events (peaks in the voltammogram) with the appearance or disappearance of specific chemical species (changes in the absorption or vibrational spectra). acs.org

For instance, in-situ UV-Vis spectroelectrochemistry can track the changes in the electronic structure of the molecule as nitro groups are converted to nitroso, hydroxylamino, and ultimately amino groups. Similarly, surface-enhanced Raman spectroscopy (SERS) can be employed at a gas-liquid-solid three-phase interface to monitor surface plasmon-catalyzed reactions of related nitroaromatics, providing detailed vibrational information about the species adsorbed on the electrode surface during the reaction. rsc.org These techniques are invaluable for elucidating complex reaction pathways, determining reaction kinetics, and identifying short-lived intermediates that are not observable with conventional ex-situ methods. rsc.orgepa.gov

Application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Characterization

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that has emerged as a critical tool for the rapid characterization of chemical compounds, including explosives like 2-Methoxy-1,3,5-trinitrobenzene. nih.gov Its major advantage lies in the ability to analyze samples in their native state with minimal or no sample preparation, providing near-instantaneous chemical profiles. nih.govwikipedia.org

The DART-MS process involves exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules from a surface. nih.govwikipedia.org The resulting ions are then directed into the mass spectrometer for analysis. For nitroaromatic compounds, DART-MS typically operates in negative-ion mode, where it readily forms deprotonated molecules [M-H]⁻ or other characteristic adducts. researchgate.net

This technique is exceptionally well-suited for the rapid screening of surfaces for trace residues of 2-Methoxy-1,3,5-trinitrobenzene. researchgate.netcapes.gov.br The analysis time is on the order of seconds, making it a highly efficient method for high-throughput screening. bruker.com Recent advancements have coupled DART with thermal desorption units, which can enhance the detection of less volatile compounds by precisely heating the sample to facilitate its introduction into the DART ion source. rsc.orgnih.gov This coupling allows for the sensitive detection of organic explosives down to the single nanogram level. nih.gov The simplicity of the mass spectra generated by this soft ionization technique facilitates straightforward identification of the target compound. wikipedia.org

Table 2: Key Features of DART-MS for 2-Methoxy-1,3,5-trinitrobenzene Analysis

| Feature | Description |

|---|---|

| Analysis Time | Seconds per sample bruker.com |

| Sample Preparation | Minimal to none required wikipedia.org |

| Ionization Mode | Typically negative-ion mode for nitroaromatics researchgate.net |

| Primary Ion | [M-H]⁻ (deprotonated molecule) wikipedia.org |

| Applications | Rapid screening, forensic analysis, surface contamination detection nih.govnih.gov |

| Sensitivity | Trace levels (nanogram and below) nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-1,3,5-trinitrobenzene in laboratory settings?

To synthesize 2-Methoxy-1,3,5-trinitrobenzene, a stepwise nitration strategy is typically employed. Begin with a methoxy-substituted benzene derivative, such as anisole, and perform sequential nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C for mononitration, increasing to 50°C for trinitration). The methoxy group acts as an ortho/para director, but steric and electronic effects necessitate careful monitoring to avoid over-nitration or decomposition. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .

Q. What analytical techniques are essential for characterizing 2-Methoxy-1,3,5-trinitrobenzene?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns and methoxy group integrity.

- IR Spectroscopy : Identification of nitro (∼1520 cm⁻¹) and methoxy (∼1250 cm⁻¹) functional groups.

- X-ray Diffraction (XRD) : For crystal structure analysis, particularly to assess intermolecular interactions affecting sensitivity .

- Differential Scanning Calorimetry (DSC) : To determine thermal stability and decomposition onset temperatures (reported ~200°C for similar nitroaromatics) .

Q. What safety protocols are critical when handling 2-Methoxy-1,3,5-trinitrobenzene?

- Personal Protective Equipment (PPE) : Wear anti-static lab coats, nitrile gloves, and safety goggles. Use explosion-proof fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers away from heat sources and reducing agents.

- Decomposition Mitigation : Avoid friction, impact, or prolonged light exposure. Decomposition emits toxic NOₓ gases, requiring emergency scrubbers .

Advanced Research Questions

Q. How can computational models predict the impact sensitivity of 2-Methoxy-1,3,5-trinitrobenzene, and what are their limitations?

The Kamlet-Jacobs equation is often used to estimate impact sensitivity (EES). For 2-Methoxy-1,3,5-trinitrobenzene, the calculated EES is 21.36 J, but experimental values (28.59 J) show discrepancies . Limitations include:

- Intermolecular Forces : Crystal packing and hydrogen bonding are not fully accounted for.

- Impurity Effects : Trace solvents or byproducts alter sensitivity.

- Experimental Variability : Drop-weight test conditions (e.g., hammer mass, sample preparation) influence results. Validate models with empirical data and adjust for crystal morphology .

Q. What factors contribute to discrepancies between calculated and experimental impact sensitivity values for nitroaromatic compounds?

| Factor | Example for 2-Methoxy-1,3,5-trinitrobenzene |

|---|---|

| Crystal Defects | Dislocations increase hot-spot formation. |

| Solvent Traces | Residual ethanol lowers activation energy. |

| Thermal History | Annealing reduces internal strain. |

| Electrostatic Effects | Methoxy group polarity alters charge distribution. |

Address these by coupling computational models with microscopy (SEM/TEM) and thermal analysis (TGA) .

Q. How does the alkoxy group influence the thermodynamic stability of trinitrobenzene derivatives?

The methoxy group in 2-Methoxy-1,3,5-trinitrobenzene contributes a destabilizing effect (ΔfH°DEC = 0.5) due to electron-donating resonance, reducing thermal stability compared to non-alkoxy analogs. However, steric hindrance from the methoxy group can slow decomposition kinetics. Use thermogravimetric analysis (TGA) to map decomposition pathways and compare with DFT-calculated activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.